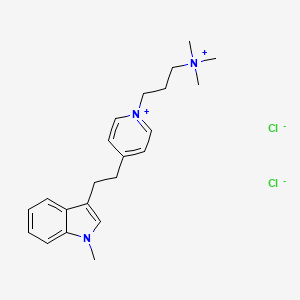
Butyrophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butyrophenone core, a hydroxy group, and a morpholinoethoxy side chain. It is commonly used in various fields due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is typically carried out in batch reactors, followed by purification steps such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butyrophenone core can be reduced to form alcohols.
Substitution: The morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of butyrophenone, each with distinct functional groups that can be further utilized in chemical synthesis and research .
Aplicaciones Científicas De Investigación
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic medication.
Droperidol: Used as an antiemetic and antipsychotic.
Trifluperidol: Known for its potent antipsychotic properties.
Uniqueness
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholinoethoxy side chain, in particular, provides enhanced solubility and stability compared to other butyrophenone derivatives .
Propiedades
Número CAS |
20800-12-8 |
|---|---|
Fórmula molecular |
C16H24ClNO4 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
1-[2-hydroxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]butan-1-one;chloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-3-15(18)14-5-4-13(12-16(14)19)21-11-8-17-6-9-20-10-7-17;/h4-5,12,19H,2-3,6-11H2,1H3;1H |
Clave InChI |
YASHSIVCBSKXML-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C=C(C=C1)OCC[NH+]2CCOCC2)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




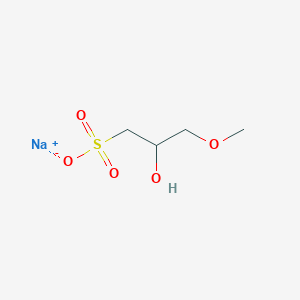
![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)
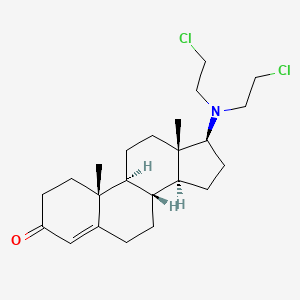
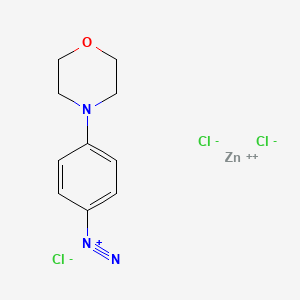
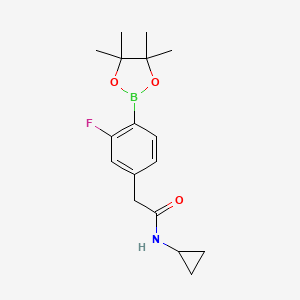
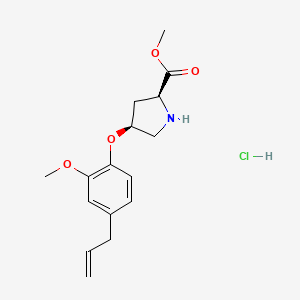
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
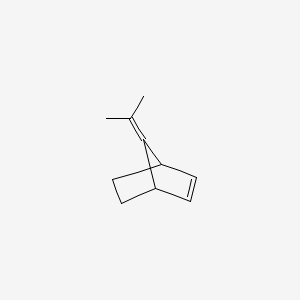
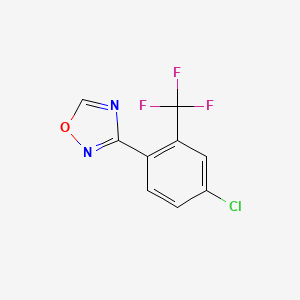
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)

